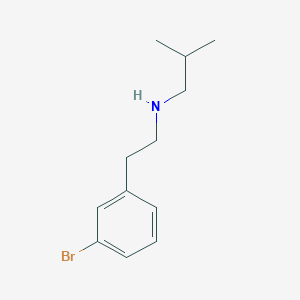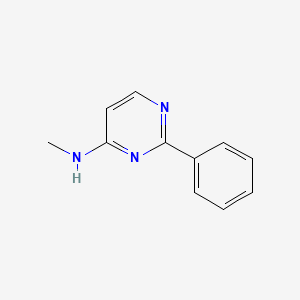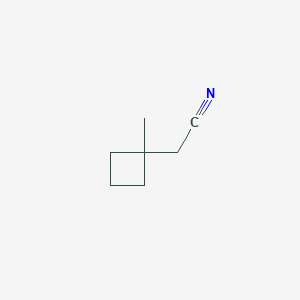
N,N'-(Thiene-3,4-diyl)diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Thiene-3,4-diyl)diacetamide is an organic compound characterized by the presence of a thiene ring substituted with two acetamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Thiene-3,4-diyl)diacetamide typically involves the reaction of thiene derivatives with acetic anhydride or acetyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for N,N’-(Thiene-3,4-diyl)diacetamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Thiene-3,4-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide groups, leading to the formation of new derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of N,N’-(Thiene-3,4-diyl)diacetamide, as well as substituted compounds with modified functional groups .
Wissenschaftliche Forschungsanwendungen
N,N’-(Thiene-3,4-diyl)diacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form hydrogen bonds with various substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of N,N’-(Thiene-3,4-diyl)diacetamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Pyridine-2,6-diyl)diacetamide: Similar in structure but contains a pyridine ring instead of a thiene ring.
N,N’-(Benzene-1,3-diyl)diacetamide: Contains a benzene ring, leading to different chemical and biological properties
Uniqueness
N,N’-(Thiene-3,4-diyl)diacetamide is unique due to the presence of the thiene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
90007-39-9 |
|---|---|
Molekularformel |
C8H10N2O2S |
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
N-(4-acetamidothiophen-3-yl)acetamide |
InChI |
InChI=1S/C8H10N2O2S/c1-5(11)9-7-3-13-4-8(7)10-6(2)12/h3-4H,1-2H3,(H,9,11)(H,10,12) |
InChI-Schlüssel |
YTOUHBAUKBNKOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CSC=C1NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


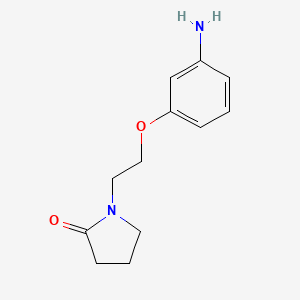


![tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B13893567.png)

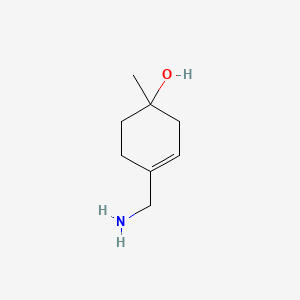
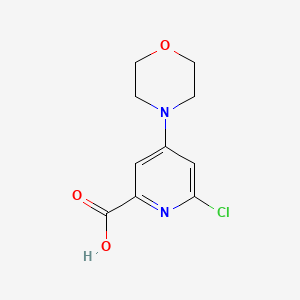

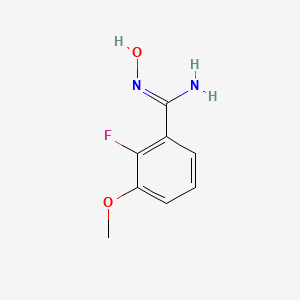
![tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate](/img/structure/B13893598.png)
